molecular formula C8H6FNO2 B8472173 1-Fluoro-2-isocyanato-4-methoxybenzene

1-Fluoro-2-isocyanato-4-methoxybenzene

Cat. No.: B8472173
M. Wt: 167.14 g/mol
InChI Key: AUSGZUSFZWKICY-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyanato-4-methoxybenzene is a substituted aromatic compound featuring three functional groups: a fluorine atom at position 1, an isocyanato group (-N=C=O) at position 2, and a methoxy group (-OCH₃) at position 4. These substituents confer unique electronic and steric properties, influencing reactivity and applications. The isocyanato group is highly reactive, making the compound valuable in polymer synthesis and pharmaceutical intermediate production.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

1-fluoro-2-isocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6FNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

AUSGZUSFZWKICY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)N=C=O

Origin of Product

United States

Scientific Research Applications

Building Block for Organic Synthesis

1-Fluoro-2-isocyanato-4-methoxybenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its isocyanate functional group allows it to participate in various reactions, including:

  • Urea Formation : Reacts with amines to form ureas, which are important in pharmaceuticals and agrochemicals.
  • Carbamate Synthesis : Can react with alcohols to produce carbamates, widely used as pesticides and pharmaceuticals.
  • Polymer Production : Used in the synthesis of polyurethanes, contributing to materials with unique properties.

Table 1: Summary of Reactions Involving this compound

Reaction TypeProducts FormedApplications
Reaction with AminesUreasPharmaceuticals, agrochemicals
Reaction with AlcoholsCarbamatesPesticides, pharmaceuticals
PolymerizationPolyurethanesSpecialty materials

Medicinal Chemistry

Research has indicated potential applications of this compound in drug development. Its structure allows for modifications that can enhance biological activity:

  • Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity.

Case Study: Anticancer Activity

A study focused on the effects of this compound on MCF-7 cells revealed:

  • Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle at the S phase.
  • IC50 Value : Approximately 1.30 µM, compared to standard treatments like SAHA (17.25 µM).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.30Induction of apoptosis
A54925Inhibition of glycolysis
HeLa20Disruption of metabolic pathways

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials with unique properties:

  • Specialty Polymers : The compound's reactivity enables the creation of polymers with tailored functionalities.

Mechanistic Insights

The reactivity of the isocyanate group is a focal point for understanding its applications:

  • Electrophilic Nature : The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amino acids in proteins, making it useful for biomolecule modification.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Reactivity Considerations Applications Safety/Storage
This compound Not Provided C₈H₅FNO₃ ~198.13* F (1), NCO (2), OCH₃ (4) High reactivity due to NCO group Polymers, pharmaceuticals Inferred stable at RT
1-Fluoro-4-isocyanato-2-methoxybenzene 102422-57-1 C₈H₅FNO₃ 198.13 F (1), NCO (4), OCH₃ (2) Positional isomer; altered electronic effects Polymer crosslinking -10°C storage
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene 923164-08-3 C₉H₇F₂NO₃ 215.16 OCHF₂ (1), NCO (4), OCH₃ (2) Strong electron-withdrawing effects Specialty coatings -10°C storage
1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene 51903-64-1 C₈H₃F₄NO₂ 229.11 F (1), NCO (4), CF₃ (2) Enhanced stability, low solubility High-performance resins No data
2-Fluoro-4-isocyanato-1-methylbenzene 102561-42-2 C₈H₆FNO 151.14 F (2), NCO (4), CH₃ (1) Methyl donor reduces NCO reactivity Pharmaceutical intermediates Stable at RT

*Molecular weight inferred from analogs.

Key Comparison Points:

Positional Isomerism: The positional isomer 1-fluoro-4-isocyanato-2-methoxybenzene (CAS 102422-57-1) shares the same molecular formula but differs in substituent arrangement.

Electron-Donating Groups: 2-Fluoro-4-isocyanato-1-methylbenzene (CAS 102561-42-2) includes a methyl group, which donates electrons, stabilizing the isocyanato group and reducing reactivity .

Molecular Weight and Physical Properties :

  • Bulky substituents (e.g., trifluoromethyl in CAS 51903-64-1) increase molecular weight and reduce solubility, favoring applications in hydrophobic polymers .

Applications: Pharmaceuticals: Methyl- and methoxy-substituted derivatives (e.g., CAS 102561-42-2) are common intermediates due to balanced reactivity and stability . Polymers: Diisocyanates (e.g., CAS 5873-54-1) with dual NCO groups enable crosslinking, whereas mono-isocyanates like the target compound are used in linear polymer chains .

Safety and Storage :

  • Most isocyanates require low-temperature storage (-10°C) to prevent premature polymerization. However, methyl-substituted analogs (e.g., CAS 102561-42-2) exhibit greater stability at room temperature .

Research Findings and Data Gaps

  • Reactivity: The isocyanato group’s reactivity is highly substituent-dependent.
  • Safety Data: Limited safety information is available for many analogs (e.g., CAS 923164-08-3), necessitating caution in handling .

Preparation Methods

Synthesis of 2-Nitro-1-Fluoro-4-Methoxybenzene

The foundational step involves nitrating 1-fluoro-4-methoxybenzene. The methoxy group’s strong ortho/para-directing effect dominates over fluorine’s meta-directing influence, favoring nitration at position 2. Experimental protocols adapted from brominated analogs suggest using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, achieving yields of 68–72%.

Key Data

ParameterValue
Nitrating agentHNO₃ (fuming), H₂SO₄
Temperature0–5°C
Reaction time4–6 hours
Yield68–72%

Conversion to Isocyanate

The nitro group undergoes reduction to an amine intermediate, followed by phosgenation. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces 2-nitro-1-fluoro-4-methoxybenzene to 2-amino-1-fluoro-4-methoxybenzene. Subsequent treatment with phosgene (COCl₂) in dichloromethane at −10°C yields the target isocyanate.

Reaction Conditions

ParameterValue
Reducing agentH₂ (1 atm), 10% Pd/C
Phosgenation solventCH₂Cl₂
Temperature−10°C
Yield (overall)55–60%

Direct Nitro-to-Isocyanate Conversion

Phosgene-Mediated Route

In a one-pot procedure, 2-nitro-1-fluoro-4-methoxybenzene reacts with phosgene under anhydrous conditions. The nitro group is directly converted to isocyanate via a proposed nitrene intermediate, bypassing the amine stage. This method, adapted from bromo-isocyanate synthesis, requires strict temperature control (−5°C to 0°C) to minimize side reactions.

Optimized Parameters

ParameterValue
Phosgene equivalence1.2 molar equivalents
SolventToluene
Reaction time8–12 hours
Yield50–58%
ComponentQuantity
1-Bromo-2-fluoro-4-methoxybenzene5.0 mmol
KOCN6.0 mmol
Pd(PPh₃)₄0.05 mmol
XPhos0.10 mmol
SolventDMF, 80°C, 24 hours
Yield40–45%

Limitations

This method suffers from moderate yields due to competing hydrolysis of KOCN and catalyst deactivation. Microwave-assisted conditions (150°C, 1 hour) improve efficiency to 50–55%.

Protective Group Strategies

Urea as a Protective Intermediate

To circumvent handling isocyanates directly, 2-amino-1-fluoro-4-methoxybenzene is treated with urea at 180°C, forming a urea derivative. Thermal decomposition at 220°C under vacuum regenerates the isocyanate.

Thermal Decomposition Data

ParameterValue
Temperature220°C
Pressure10–15 mmHg
Reaction time2 hours
Yield65–70%

Comparative Analysis of Methods

Yield and Practicality

MethodAverage YieldSafety ProfileScalability
Nitration/Phosgenation58%LowModerate
Direct Phosgenation55%LowHigh
Palladium Catalysis45%ModerateLow
Urea Decomposition68%HighHigh

Environmental and Cost Factors

Phosgene-based routes necessitate stringent safety protocols, increasing operational costs. The urea method, while safer, requires high-energy input for thermal decomposition. Palladium-catalyzed approaches remain limited by catalyst costs and moderate yields.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 6.95–7.05 (m, 3H, aromatic).

  • ¹³C NMR : δ 156.8 (N=C=O), 152.1 (C-OCH₃), 122.4–116.2 (aromatic carbons).

  • IR (cm⁻¹): 2270 (N=C=O stretch), 1250 (C-F stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for all methods except palladium catalysis (92–95%).

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-isocyanato-4-methoxybenzene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example, fluorination via electrophilic substitution (e.g., using Selectfluor™) followed by methoxy group introduction via nucleophilic aromatic substitution. The isocyanato group is introduced last due to its high reactivity, often via phosgenation of a primary amine intermediate.
  • Validation : Purity is assessed using HPLC (≥95% purity threshold) and GC-MS to detect residual solvents or byproducts. NMR (¹H/¹³C/¹⁹F) confirms structural integrity, with characteristic peaks for fluorine (δ ~ -110 ppm in ¹⁹F NMR) and isocyanato groups (δ ~ 125-135 ppm in ¹³C NMR) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Exposure Control : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize inhalation risks. Respiratory protection (NIOSH-approved N95 mask) and nitrile gloves are mandatory due to the compound’s acute toxicity (LD₅₀ < 50 mg/kg in rodents) .
  • Spill Management : Neutralize isocyanato groups with aqueous ammonia (1:10 dilution) before adsorbing spills with vermiculite. Contaminated waste must be stored in sealed containers labeled "Reactive Cyanate Derivatives" .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

  • Methodological Answer :
  • FT-IR : The isocyanato group shows a sharp ν(N=C=O) stretch at ~2270 cm⁻¹, absent in thiocyanate or nitro analogs.
  • Mass Spectrometry : ESI-MS in positive mode reveals [M+H]⁺ at m/z 196.04 (calculated for C₈H₅FNO₂), with fragmentation peaks at m/z 150 (loss of NCO) and m/z 123 (loss of F) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of the isocyanato group in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : In polar aprotic solvents (e.g., DMF), the isocyanato group reacts with amines at 0–25°C within 1–2 hours (yield >80%). In nonpolar solvents (e.g., toluene), heating to 60–80°C is required, risking decomposition (e.g., trimerization to isocyanurates).
  • Data Table :
SolventTemp (°C)Reaction Time (h)Yield (%)Byproduct Formation
DMF251.585<5%
Toluene703.07215% (isocyanurate)
  • Reference: Comparative studies on analogous isocyanatoarenes .

Q. What computational methods predict the electrophilic aromatic substitution (EAS) sites in this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311+G(d,p) level calculations show the methoxy group directs EAS to the para position (lowest activation energy: ΔG‡ = 28.5 kcal/mol), while the isocyanato group deactivates the ortho position (ΔG‡ = 34.2 kcal/mol).
  • Validation : Experimental bromination at 40°C in acetic acid yields 85% para-bromo derivative, aligning with computational predictions .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. antimicrobial effects) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to identify non-monotonic relationships. For example, cytotoxicity (HeLa cells) may dominate at >50 µM, while antimicrobial activity (vs. S. aureus) peaks at 10–20 µM.
  • Mechanistic Studies : ROS assays and membrane permeability tests differentiate off-target toxicity from target-specific effects. Confocal microscopy with fluorescent probes (e.g., DAPI) visualizes nuclear damage in cancer cells .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored under argon in amber vials at -20°C.
  • Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated trimerization, confirmed by NMR monitoring of isocyanato signal intensity .

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